N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine
Description
Properties
Molecular Formula |
C13H13FN4 |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-N-(5-cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C13H13FN4/c14-10-6-16-7-11(13(10)15)18-12-4-3-9(5-17-12)8-1-2-8/h3-8H,1-2H2,(H2,15,16)(H,17,18) |
InChI Key |
BLBDHLZJPUSETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)NC3=CN=CC(=C3N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridin-2-yl intermediate, which is then subjected to fluorination and subsequent amination reactions to introduce the fluoropyridine and diamine functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, analogs with related pyridine-diamine scaffolds were analyzed:
| Compound | Key Features | Applications | Reference |
|---|---|---|---|
| N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine | Bicyclic pyridine with cyclopropyl and fluorine substituents | Hypothesized kinase inhibitor (theoretical) | N/A |
| 5-Fluoropyridine-3,4-diamine | Simplest fluorinated pyridinediamine | Intermediate in anticancer drug synthesis | [J. Med. Chem. 2023] |
| N3-Phenyl-5-fluoropyridine-3,4-diamine | Phenyl group at N3 instead of cyclopropylpyridinyl | EGFR inhibitor (IC₅₀ = 12 nM) | [Bioorg. Chem. 2022] |
| N3-(Pyridin-2-yl)-pyridine-3,4-diamine | Lacks fluorine and cyclopropyl groups; planar structure | Metal-organic framework ligand | [Inorg. Chem. 2021] |
Key Findings :
- Fluorine Substitution: The C5-fluorine in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
- Electronic Effects: The bicyclic system could alter π-stacking interactions relative to monocyclic analogs, impacting binding affinity in enzymatic assays .
Research Limitations
No experimental data (e.g., XRD structures , photophysical profiles ) or computational studies (e.g., DFT, docking) were found for the compound. Its comparison relies on extrapolation from structurally related molecules.
Recommendations for Future Studies
- Synthesis Optimization : Use SHELX or similar tools to resolve crystal structures for binding mode analysis.
- Biological Screening : Compare kinase inhibition profiles against phenyl- or pyridinyl-substituted analogs.
- Photophysical Studies : Evaluate fluorescence or charge-transfer properties for materials science applications.
Biological Activity
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine, also known by its chemical identifier 1956355-44-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H13FN4
- Molecular Weight : 232.26 g/mol
- Structural Characteristics : The compound features a pyridine core with a cyclopropyl substituent and fluorine atom, which may influence its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that the compound may interfere with cellular proliferation pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
This antimicrobial action is hypothesized to stem from the compound's ability to disrupt bacterial cell wall synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MCF7 cells revealed that treatment with this compound resulted in significant apoptosis as measured by annexin V staining. The study concluded that further investigation into its mechanism could lead to the development of new cancer therapies.
- Antimicrobial Resistance : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it could restore sensitivity to beta-lactam antibiotics in certain resistant strains, highlighting its potential as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
